molecular formula C14H20O3 B11872488 Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

Cat. No.: B11872488
M. Wt: 236.31 g/mol
InChI Key: IZAPWPOPGUXKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is a chemical compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this exact compound is not available in the current literature, its structure suggests significant research potential. The compound features a 3-hydroxyphenyl moiety linked to a 4,4-dimethylpentanoate ester framework, a structural motif found in compounds with demonstrated pharmacological activity. For instance, closely related hydroxy-phenyl-dimethylpropanoate esters have been investigated as potent histone deacetylase inhibitors (HDACIs) and have shown promising antiproliferative activity against cancer cell lines such as HCT-116 and HeLa . The structural elements of this compound, including the phenolic hydroxyl group and the sterically hindered ester, make it a valuable intermediate for further chemical exploration. Researchers can utilize this compound for structure-activity relationship (SAR) studies, particularly in the development of new anticancer agents . It may serve as a key precursor for the synthesis of more complex amides or for participation in C-C bond-forming reactions, such as trichloroacetimidate or acetate coupling, to generate novel chemical entities for biological screening . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-12(13(16)17-4)10-6-5-7-11(15)8-10/h5-8,12,15H,9H2,1-4H3

InChI Key

IZAPWPOPGUXKRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Procedure:

  • Acid Activation : The carboxylic acid (1.0 equiv) is dissolved in excess methanol.

  • Catalysis : Concentrated H<sub>2</sub>SO<sub>4</sub> (1–5 mol%) is added, and the mixture is refluxed for 12–24 hours.

  • Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and solvent evaporation yield the crude ester.

  • Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization.

Challenges:

  • The phenolic –OH group may undergo sulfonation or oxidation under acidic conditions.

  • Moderate yields (50–70%) due to equilibrium limitations.

Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich method employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This approach avoids harsh acids, making it suitable for acid-sensitive substrates.

Optimized Protocol:

ParameterCondition
SolventDimethyl carbonate (DMC)
Coupling ReagentMukaiyama’s reagent (2-chloro-1-methylpyridinium iodide)
Base2,6-Lutidine
TemperatureRoom temperature
Yield85–92%

Advantages:

  • Preservation of the phenolic hydroxyl group.

  • Compatibility with diverse alcohols and acids.

Dowex H<sup>+</sup>/NaI Catalyzed Esterification

This green chemistry method uses a solid acid catalyst (Dowex H<sup>+</sup>) with NaI to promote esterification under mild conditions. It is particularly effective for phenolic acids.

Procedure:

  • Reaction Setup : 3-Hydroxyphenylpentanoic acid (1.0 equiv), methanol (10 equiv), Dowex H<sup>+</sup> (20 wt%), and NaI (0.1 equiv) are stirred at 65°C for 24 hours.

  • Filtration : The catalyst is removed by filtration.

  • Isolation : Solvent evaporation followed by recrystallization from ethanol/water.

Performance:

  • Conversion: 89–94% (monitored by GC).

  • Selectivity: >99% for the methyl ester.

Alkylation-Esterification Tandem Approach

A patent-pending method synthesizes the ester via alkylation of a pre-functionalized intermediate:

Stepwise Synthesis:

  • Alkylation :

    • Substrate: 3-Hydroxyphenylacetic acid.

    • Reagents: Allyl chloride (1.5 equiv), NaH (2.0 equiv) in 1,2-dimethoxyethane.

    • Product: 2-(3-hydroxyphenyl)-4,4-dimethylpent-4-enoic acid.

  • Hydrogenation : Pd/C-catalyzed hydrogenation to saturate the double bond.

  • Esterification : Reaction with methanol and H<sub>2</sub>SO<sub>4</sub>.

Yield Profile:

StepYield (%)
Alkylation78
Hydrogenation92
Esterification85

Enzymatic Esterification: Emerging Biocatalytic Routes

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification in non-aqueous media.

Conditions:

  • Solvent: tert-Butanol.

  • Temperature: 40°C.

  • Conversion: 68–75% (24 hours).

Limitations:

  • Substrate specificity requires extensive optimization.

  • Higher costs compared to chemical methods.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystKey Advantage
Fischer50–7080–100H<sub>2</sub>SO<sub>4</sub>Low cost
Steglich85–9225Mukaiyama’s reagentMild conditions
Dowex H<sup>+</sup>89–9465Dowex/NaIEco-friendly
Alkylation-Esterification78–8560–80NaHScalability
Enzymatic68–7540LipaseEnantioselectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate with structurally analogous esters, highlighting variations in substituents, synthesis routes, and properties:

Compound Name Substituents Ester Group Synthesis Method Key Properties References
This compound 3-hydroxyphenyl at C2 Methyl MBH reaction, oxidation, cyclization $^{13}\text{C}$ NMR: 173.4–173.7 ppm (ester C=O); HRMS confirmed
MPI21b [(S)-methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanamido)-4,4-dimethylpentanoate] Benzyloxycarbonyl amino, 2,3-dimethylbutanamido Methyl Amide coupling with amino esters Yield: 78%; $^{13}\text{C}$ NMR: 172.6 ppm (amide C=O); antiviral activity implied
MPI16b [Methyl (S)-2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoate] tert-Butyl-threonine derivative Methyl Similar amide coupling Yield: 83%; Enhanced cellular potency due to tert-butoxy group
tert-Butyl 2-(3,5-dimethoxyphenyl)-4,4-dimethylpentanoate (10abd) 3,5-dimethoxyphenyl at C2 tert-Butyl Photocatalytic functionalization $^{13}\text{C}$ NMR: 173.5 ppm (ester C=O); steric hindrance from tert-butyl
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate Hydroxymethyl at C2 Ethyl Unspecified esterification CAS 1786215-49-3; potential solubility due to hydroxymethyl group

Key Observations:

Substituent Effects: The 3-hydroxyphenyl group in the target compound introduces aromaticity and hydrogen-bonding capacity, contrasting with MPI derivatives’ amino acid-based substituents (e.g., tert-butyl-threonine in MPI16b), which enhance cellular uptake .

Ester Group Variations :

  • Methyl esters (target compound, MPI series) are common in drug design for metabolic stability.
  • Ethyl esters (e.g., ) may alter solubility or hydrolysis rates due to larger alkyl chains .

Synthetic Routes :

  • The MBH reaction () enables efficient α-functionalization, whereas MPI compounds rely on amide coupling .
  • Photocatalytic methods () offer alternative pathways for complex aryl substitutions .

Physicochemical Properties :

  • $^{13}\text{C}$ NMR data for ester carbonyl groups range from 172.6–173.7 ppm, consistent with ester electronic environments .
  • Yields for MPI derivatives (78–83%) suggest robust amide coupling protocols .

Research Implications

The structural versatility of 4,4-dimethylpentanoate derivatives highlights their adaptability in medicinal and catalytic chemistry. The 3-hydroxyphenyl variant’s aromatic hydroxyl group may favor interactions with biological targets (e.g., enzymes or receptors), while MPI-like modifications (e.g., tert-butyl-threonine) optimize pharmacokinetics . Further studies should explore the target compound’s bioactivity and compare it directly with MPI analogs in cellular assays.

Biological Activity

Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound categorized under esters, characterized by its unique structure which includes a hydroxyphenyl group. Despite limited direct documentation of its biological activities, the structural attributes suggest potential biological properties that are common among similar compounds.

  • Chemical Formula : C14H20O3
  • Molecular Weight : Approximately 236.31 g/mol
  • CAS Number : 1257397-58-2

Potential Biological Activities

While specific studies on this compound are sparse, related compounds have demonstrated a range of biological activities:

  • Anti-inflammatory Properties : Compounds with hydroxy groups often exhibit anti-inflammatory effects by modulating inflammatory pathways.
  • Antioxidant Activity : The presence of a hydroxy group enhances the reactivity with free radicals, potentially offering protective effects against oxidative stress.
  • Anticancer Potential : Similar esters have been explored for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on substitution patterns. The following table summarizes key features of these compounds:

Compound NameCAS NumberMolecular FormulaKey Features
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate1257397-55-9C14H20O3Similar structure but different substitution pattern.
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate1257397-44-6C13H18OLacks one methyl group compared to the target compound.
Methyl 2-(5-hydroxyphenyl)-4,4-dimethylpentanoateNot availableC14H20O3Hydroxyl group at a different position affecting activity.

This comparison illustrates how variations in substitution patterns can significantly influence the chemical behavior and potential applications of similar compounds.

Research Findings and Case Studies

  • Histone Deacetylase Inhibition :
    A study focused on methyl derivatives similar to this compound reported their synthesis and evaluation as potent HDAC inhibitors. The synthesized compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity .
  • Antioxidant and Anti-inflammatory Activities :
    Compounds with similar hydroxyphenyl structures have been documented for their antioxidant capabilities. The hydroxy group is known to enhance radical scavenging activity, contributing to anti-inflammatory effects .
  • Mechanism of Action :
    The proposed mechanisms include interaction with cellular targets such as enzymes or receptors, leading to modulation of various biochemical pathways. For instance, the hydroxyl group may facilitate hydrogen bonding or coordinate with metal ions within enzymatic active sites .

Q & A

What are the established synthetic protocols for Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate, and what critical parameters influence yield?

Level: Basic
Answer:
The synthesis of structurally related esters, such as Methyl 3-hydroxy-2-(iodomethylene)-4,4-dimethylpentanoate, involves a multi-step procedure. A key step includes the oxidation of substituted α-(hydroxymethyl)-β-iodoacrylates using Dess-Martin periodinane in dichloromethane at 0°C, followed by quenching with a cold Na₂S₂O₃/NaHCO₃ solution to stabilize reactive intermediates . For this compound, analogous protocols may require precise control of temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios of oxidizing agents. Yield optimization depends on purification techniques like column chromatography and solvent selection (e.g., ethanol for recrystallization).

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Level: Basic
Answer:
Structural validation relies on ¹H NMR , ¹³C NMR , and HRMS . For example:

  • ¹H NMR identifies the 3-hydroxyphenyl group via aromatic proton signals (δ 6.7–7.2 ppm) and the methyl ester peak (δ ~3.6 ppm).
  • ¹³C NMR confirms the carbonyl group (δ ~170 ppm) and quaternary carbons in the 4,4-dimethyl moiety (δ ~30–35 ppm).
  • HRMS ensures molecular mass accuracy (e.g., C₁₄H₂₀O₃: calculated [M+H]⁺ = 237.1485). Cross-referencing with databases like CAS Common Chemistry (e.g., CAS RN 1257397-44-6) further validates purity .

What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Level: Advanced
Answer:
Scaling poses challenges in reproducibility and heat management . Evidence from small-scale syntheses (0.2–1.1 mmol) highlights the need for:

  • Gradual reagent addition to mitigate exothermic side reactions.
  • Solvent volume adjustments to maintain reaction homogeneity (e.g., dichloromethane’s low boiling point requires reflux control).
  • In-line monitoring (e.g., TLC or HPLC) to track intermediate stability. Pilot studies at 5–10 mmol scales are recommended to identify bottlenecks .

What strategies resolve by-product formation during synthesis?

Level: Advanced
Answer:
Common by-products include iodoalkene isomers or ester hydrolysis derivatives . Mitigation strategies:

  • Temperature modulation : Lowering reaction temperatures reduces isomerization.
  • Protective groups : Temporarily protecting the 3-hydroxyphenyl group (e.g., silylation) prevents unwanted oxidation.
  • Post-reaction quenching : Immediate neutralization of acidic/by-product residues (e.g., Na₂S₂O₃) minimizes degradation .

How does the steric environment of the 4,4-dimethyl group influence reactivity?

Level: Advanced
Answer:
The 4,4-dimethyl group creates steric hindrance , affecting:

  • Nucleophilic attacks : Bulky substituents slow ester hydrolysis or transesterification.
  • Catalytic interactions : Metal catalysts (e.g., Pd in cross-couplings) may require larger ligand systems to accommodate steric bulk.
  • Crystallinity : Hindered rotation enhances crystallinity, aiding X-ray diffraction studies (see related work on dinaphtho-dioxaphosphepin derivatives ).

What storage conditions ensure stability in laboratory settings?

Level: Basic
Answer:

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.
  • Light exposure : Amber vials minimize UV-induced degradation of the 3-hydroxyphenyl group.
  • Moisture control : Desiccants (e.g., silica gel) reduce hydrolysis risk. General safety protocols (e.g., ventilation, PPE) align with SDS guidelines for similar phenolic esters .

What analytical methods differentiate this compound from its structural analogs?

Level: Advanced
Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates analogs based on hydrophobicity.
  • Mass spectrometry fragmentation : Unique fragments (e.g., m/z 121 for the 3-hydroxyphenyl moiety) distinguish it from methyl-substituted variants.
  • IR spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹) provide diagnostic peaks .

How can computational modeling predict the reactivity of this compound?

Level: Advanced
Answer:
QSAR (Quantitative Structure-Activity Relationship) models assess electronic effects (e.g., Hammett constants for the 3-hydroxyphenyl group) and steric parameters (e.g., Tolman cone angles for the dimethyl group). Tools like CC-DPS leverage quantum chemistry to simulate reaction pathways, predicting sites for electrophilic substitution or ester cleavage .

What are the ecological implications of improper disposal?

Level: Basic
Answer:
While specific ecotoxicity data are limited, phenolic esters generally pose risks to aquatic life. Recommended disposal follows EPA guidelines :

  • Neutralization : Hydrolysis with aqueous NaOH renders the compound less bioactive.
  • Incineration : High-temperature oxidation (≥1000°C) ensures complete degradation.
  • Documentation : Maintain records per TSCA regulations for audit compliance .

How does the compound’s logP value influence its application in drug discovery?

Level: Advanced
Answer:
The logP (estimated via ChemDraw: ~2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies. However, the 3-hydroxyphenyl group may enhance solubility via hydrogen bonding, balancing pharmacokinetic profiles. Comparative studies with analogs (e.g., 4-methylpentanoate derivatives) refine logP-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.